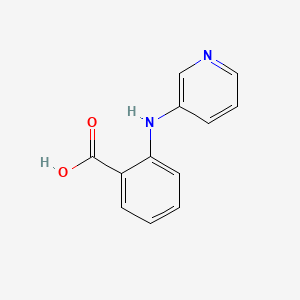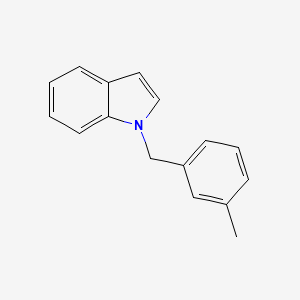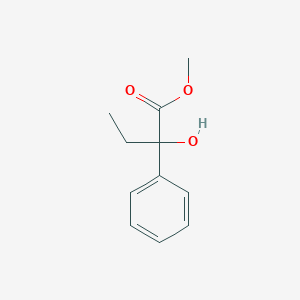
Ethyl 2'-methoxy-1,1'-biphenyl-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2'-metoxi-1,1'-bifenil-3-carboxilato de etilo es un compuesto orgánico que pertenece a la familia del bifenilo. Consta de dos anillos de benceno conectados por un solo enlace, con un grupo éster de etilo en la posición 3 y un grupo metoxi en la posición 2'.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 2'-metoxi-1,1'-bifenil-3-carboxilato de etilo típicamente implica los siguientes pasos:
Acoplamiento de Suzuki-Miyaura: Esta reacción se utiliza para formar el núcleo del bifenilo. Un derivado de ácido borónico de un anillo de benceno se acopla con un derivado halogenado del otro anillo de benceno en presencia de un catalizador de paladio y una base.
Esterificación: El grupo ácido carboxílico en el compuesto de bifenilo se esterifica usando etanol y un catalizador ácido para formar el éster de etilo.
Métodos de producción industrial: La producción industrial del 2'-metoxi-1,1'-bifenil-3-carboxilato de etilo sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados asegura un alto rendimiento y pureza. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para una producción eficiente.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxi, lo que lleva a la formación de aldehídos o ácidos carboxílicos.
Reducción: La reducción del grupo éster puede producir el alcohol correspondiente.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en los anillos de benceno, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de litio y aluminio o borohidruro de sodio en condiciones anhidras.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador ácido de Lewis.
Productos principales:
Oxidación: Formación de ácido 2'-metoxi-1,1'-bifenil-3-carboxílico.
Reducción: Formación de 2'-metoxi-1,1'-bifenil-3-metanol.
Sustitución: Formación de varios derivados halogenados de bifenilo.
Aplicaciones Científicas De Investigación
El 2'-metoxi-1,1'-bifenil-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Química medicinal: Se ha investigado por su potencial como farmacóforo en el diseño de fármacos, particularmente para agentes antiinflamatorios y anticancerígenos.
Ciencia de los materiales: Se utiliza en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros materiales electrónicos.
Estudios biológicos: Se estudia por sus interacciones con macromoléculas biológicas y su potencial como sonda bioquímica.
Mecanismo De Acción
El mecanismo de acción del 2'-metoxi-1,1'-bifenil-3-carboxilato de etilo depende de su aplicación específica. En química medicinal, puede interactuar con enzimas o receptores específicos, modulando su actividad. Los grupos metoxi y éster pueden influir en su afinidad de unión y selectividad hacia los objetivos moleculares. Los estudios detallados sobre sus interacciones moleculares y vías son esenciales para comprender sus efectos biológicos.
Compuestos similares:
2'-Metoxi-1,1'-bifenil-3-carboxilato de metilo: Estructura similar, pero con un grupo éster de metilo en lugar de un éster de etilo.
Ácido 2'-metoxi-1,1'-bifenil-3-carboxílico: El análogo de ácido carboxílico del compuesto.
2'-Metoxi-1,1'-bifenil-3-metanol: El análogo de alcohol del compuesto.
Singularidad: El 2'-metoxi-1,1'-bifenil-3-carboxilato de etilo es único debido a sus grupos funcionales éster y metoxi específicos, que confieren propiedades químicas y físicas distintas.
Comparación Con Compuestos Similares
Methyl 2’-methoxy-1,1’-biphenyl-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
2’-Methoxy-1,1’-biphenyl-3-carboxylic acid: The carboxylic acid analog of the compound.
2’-Methoxy-1,1’-biphenyl-3-methanol: The alcohol analog of the compound.
Uniqueness: Ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C16H16O3 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
ethyl 3-(2-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)13-8-6-7-12(11-13)14-9-4-5-10-15(14)18-2/h4-11H,3H2,1-2H3 |
Clave InChI |
JUEYADWDMKPSDK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-[(3,5-dichlorophenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122843.png)
![Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-](/img/structure/B12122855.png)

![7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12122863.png)


![5H-Indeno[1,2-d]pyrimidine-2,4-diamine](/img/structure/B12122876.png)
![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122879.png)
![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12122885.png)
![(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122905.png)
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine](/img/structure/B12122907.png)


![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine](/img/structure/B12122932.png)
